molecular formula C17H19N3O B12235991 3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide

3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide

Cat. No.: B12235991
M. Wt: 281.35 g/mol
InChI Key: VSPYKGRTVNPRRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is a compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This particular compound features a phenyl group, a pyridin-2-yl group, and an azetidin-3-yl group, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can be achieved through several methods. One common approach involves the reaction between α-bromoketones and 2-aminopyridine under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Various nucleophiles like amines, alcohols, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-phenyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

3-phenyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide

InChI

InChI=1S/C17H19N3O/c21-17(10-9-14-6-2-1-3-7-14)19-15-12-20(13-15)16-8-4-5-11-18-16/h1-8,11,15H,9-10,12-13H2,(H,19,21)

InChI Key

VSPYKGRTVNPRRC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.